2,6-Diiodo-5-methoxypyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodo-5-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO2/c1-11-4-2-3(10)5(7)9-6(4)8/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXKKABEHHHUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670143 | |
| Record name | 2,6-Diiodo-5-methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-27-5 | |
| Record name | 2,6-Diiodo-5-methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,6 Diiodo 5 Methoxypyridin 3 Ol
Regioselective Functionalization of Pyridine (B92270) Rings
The precise installation of iodine atoms at the C2 and C6 positions of a substituted pyridine core is a critical aspect of synthesizing 2,6-diiodo-5-methoxypyridin-3-ol. This requires a nuanced understanding of pyridine's electronic properties and the directing effects of existing substituents.
Direct Iodination Techniques for Pyridinols
Direct C-H iodination of pyridinols represents a potentially atom-economical approach. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). nih.gov Harsh reaction conditions, often involving strong acids and high temperatures, are typically required, which can lead to a lack of regioselectivity and the formation of isomeric mixtures. nih.gov
Recent advancements have focused on milder, more selective methods. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridones and pyridines, leading to C3 and C5 iodination. rsc.orgnih.govresearchgate.net This method utilizes reagents like potassium persulfate (K₂S₂O₈) and sodium iodide, sometimes in the presence of a manganese catalyst, to generate iodo radicals in situ. scispace.com While this specific protocol favors C3 and C5, it highlights the potential of radical-mediated pathways for achieving regioselective iodination under less forcing conditions. For a precursor like 5-methoxy-pyridin-3-ol, the directing effects of the hydroxyl and methoxy (B1213986) groups would need to be carefully considered to achieve the desired 2,6-diiodination.
Another strategy involves a ring-opening, halogenation, and ring-closing sequence. This approach temporarily transforms the pyridine into a more reactive acyclic intermediate, a "Zincke imine," which can undergo highly regioselective halogenation under mild conditions. nih.govchemrxiv.org This method has shown great promise for the 3-halogenation of a wide range of pyridines. nih.gov
Halogen Exchange Reactions in Pyridine Chemistry
Halogen exchange, particularly the Finkelstein reaction, offers an alternative route to introduce iodine. This method involves the substitution of other halogens, typically bromine or chlorine, with iodide. This approach can be advantageous as the precursor halopyridines may be more readily accessible through other synthetic routes. Metal-halogen exchange is another powerful tool, where a halogenated pyridine is treated with an organolithium reagent (e.g., n-BuLi) to form a lithiated pyridine, which can then be quenched with an electrophilic iodine source. davuniversity.org This method's regioselectivity is often dictated by the position of the initial halogen or by directing groups on the ring. nih.gov
Introduction and Manipulation of Methoxy Substituents
The methoxy group at the C5 position plays a significant role in the electronic and steric environment of the target molecule. Its introduction is a key synthetic step.
Nucleophilic Aromatic Substitution Routes for Methoxy Groups
Nucleophilic aromatic substitution (SNA) is a common method for introducing alkoxy groups onto a pyridine ring. pearson.com The success of this reaction is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups. In pyridine, the C2 and C4 positions are particularly activated towards nucleophilic attack because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com Therefore, a precursor with a suitable leaving group (e.g., a halogen) at the C5 position would be less reactive towards direct methoxylation via a standard SNAr mechanism.
However, the presence of other activating groups or the use of strong nucleophiles can facilitate substitution at less favorable positions. For instance, the reaction of 2,3,4-tribromopyridine (B189630) with sodium methoxide (B1231860) results in the substitution of the C2 and C4 bromides, leaving the C3 bromine intact, illustrating the strong preference for the ortho and para positions relative to the nitrogen. echemi.com In the context of synthesizing this compound, it is more likely that the methoxy group would be introduced at an earlier stage of the synthesis, or that its presence would influence the subsequent iodination steps. For example, a methoxy group can act as a directing group for ortho-metallation, facilitating functionalization at adjacent positions. ntu.edu.sg
Approaches to the Hydroxyl Group Installation and Protection
The hydroxyl group at the C3 position is another key feature of the target molecule. Its installation and potential need for protection during other synthetic transformations are important considerations.
The introduction of a hydroxyl group can be achieved through various methods, including the oxidation of organoboron or organolithium intermediates. Pyridine can activate alcohols by acting as a proton acceptor, forming a more reactive alkoxide ion. echemi.com In the context of synthesis, this property can be utilized to facilitate subsequent reactions.
Given the reactivity of the hydroxyl group, it often requires protection during subsequent synthetic steps, such as halogenation or metallation. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS), which can be introduced by reacting the alcohol with the corresponding silyl chloride. mdpi.com The choice of protecting group is crucial and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal to regenerate the hydroxyl group.
Multi-Step Synthesis Design and Optimization for Complex Pyridine Derivatives
The synthesis of a multi-substituted pyridine like this compound necessitates a carefully designed and optimized multi-step synthetic sequence. acs.orgnih.govacsgcipr.org The order of substituent introduction is critical to achieving the desired regiochemistry. For instance, the steric and electronic effects of the methoxy and hydroxyl groups will influence the feasibility and outcome of the iodination steps. wikipedia.org
A plausible synthetic strategy might involve starting with a pre-functionalized pyridine ring, such as a dihalopyridine, and sequentially introducing the other functional groups. For example, a multi-step synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) started from 2,6-dichloropyrazine, highlighting the utility of dihalopyridines as starting materials. osti.gov In this reported synthesis, one of the chloro groups was first displaced by a methoxy group. osti.gov
The development of one-pot, multi-component reactions offers an efficient alternative to traditional linear syntheses, allowing for the rapid construction of complex molecular scaffolds. acsgcipr.org Such approaches can significantly reduce the number of synthetic steps and purification procedures.
Considerations for Scalable Synthesis and Process Chemistry
The transition from a laboratory-scale synthesis to a large-scale industrial process for a compound like this compound necessitates a thorough evaluation of several critical factors to ensure safety, efficiency, cost-effectiveness, and product quality. While specific process data for this compound is not publicly documented, general principles of process chemistry for the synthesis of halogenated aromatic compounds can be applied to outline key considerations.
Starting Material and Reagent Selection:
For any scalable synthesis, the choice of starting materials is paramount. The ideal starting material should be commercially available in bulk, have a low cost, and exhibit high purity. In the hypothetical synthesis of this compound, 5-methoxypyridin-3-ol (B145466) would be a logical, though potentially costly, starting point. The selection of the iodinating agent is another critical decision. While reagents like N-iodosuccinimide (NIS) are effective on a lab scale, their cost and the generation of stoichiometric amounts of succinimide (B58015) byproduct can be problematic for large-scale production. Alternative iodinating systems, such as iodine in the presence of an oxidizing agent or an activating acid, might offer a more atom-economical and cost-effective solution.
Reaction Conditions and Optimization:
The optimization of reaction parameters is a cornerstone of process chemistry. This involves a systematic study of variables to maximize yield and minimize impurities. Key parameters for the di-iodination of a pyridinol derivative would include:
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of work-up and recovery. For industrial applications, factors such as toxicity, flammability, environmental impact, and cost are major considerations.
Temperature and Pressure Control: Precise control over reaction temperature is crucial for managing reaction rates and preventing side reactions. Exothermic reactions, which are common in halogenations, require robust cooling systems to prevent thermal runaways. Reactions may be conducted under atmospheric or elevated pressure to influence reaction rates and boiling points.
Reaction Time: Determining the optimal reaction time is essential to ensure complete conversion without the formation of degradation products. In-process controls (IPCs) using techniques like HPLC or GC are typically employed to monitor the reaction progress.
Stoichiometry of Reagents: The molar ratio of the substrate to the iodinating agent needs to be carefully optimized to achieve di-iodination without significant formation of mono-iodinated or over-iodinated byproducts.
Work-up and Purification:
Quenching: The reaction mixture often needs to be quenched to neutralize any remaining reactive reagents. The choice of quenching agent should be carefully considered to avoid the formation of hazardous byproducts.
Extraction and Phase Separation: Liquid-liquid extraction is a common technique for separating the product from the reaction mixture. The choice of extraction solvent is critical and should be based on selectivity, low miscibility with the reaction solvent, and ease of recovery.
Crystallization and Filtration: Crystallization is a powerful purification technique for solid products. The development of a robust crystallization process involves selecting an appropriate solvent system and optimizing conditions to control crystal size and morphology, which are important for filtration and drying efficiency.
Chromatography: While often used in laboratory-scale synthesis, column chromatography is generally avoided in large-scale production due to high solvent consumption and cost. If necessary, alternative purification techniques like preparative HPLC might be considered for high-value products.
Process Safety and Environmental Considerations:
Safety and environmental impact are non-negotiable aspects of industrial chemical synthesis.
Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks associated with the process, including the handling of corrosive or toxic reagents and the management of exothermic reactions.
Waste Management: The generation of waste streams, including solvent waste and byproducts, must be minimized. Green chemistry principles, such as atom economy and the use of less hazardous reagents, should be incorporated into the process design.
Regulatory Compliance: The entire process must comply with relevant health, safety, and environmental regulations.
A hypothetical data table outlining some of the key process considerations for the scalable synthesis of this compound is presented below.
| Parameter | Laboratory-Scale Consideration | Scalable Synthesis (Process Chemistry) Consideration |
| Starting Material | High purity, readily available from catalogs | Bulk availability, low cost, consistent quality, supplier qualification |
| Iodinating Agent | N-Iodosuccinimide (NIS), Iodine/Silver salt | Iodine with an oxidizing agent (e.g., H₂O₂), Iodine/Iodic acid, cost-effectiveness, atom economy |
| Solvent | Dichloromethane, Acetonitrile (B52724) | Lower toxicity solvents (e.g., Ethyl acetate, Toluene), ease of recovery and recycle, cost |
| Temperature | -78 °C to reflux | Precise control with plant-scale reactors, management of exotherms, energy efficiency |
| Work-up | Aqueous work-up, extraction with organic solvents | Minimized water usage, efficient phase separation, solvent recovery |
| Purification | Flash column chromatography | Crystallization, filtration, drying, avoidance of chromatography where possible |
| Safety | Standard laboratory safety protocols | HAZOP analysis, containment strategies, emergency procedures |
| Byproducts | Disposal of small quantities | Minimization, recycling, or safe disposal of large quantities of byproducts |
Chemical Reactivity and Transformation Pathways of 2,6 Diiodo 5 Methoxypyridin 3 Ol
Reactivity of Aryl Iodides on the Pyridine (B92270) Core
The two iodine atoms attached to the pyridine ring are the most reactive sites for carbon-carbon and carbon-heteroatom bond formation. Their reactivity is characteristic of aryl iodides, which are excellent substrates for a variety of organic reactions.
Nucleophilic Displacement Reactions of Iodine Substituents
While direct nucleophilic aromatic substitution of aryl halides is generally challenging, the electron-deficient nature of the pyridine ring can facilitate such reactions under specific conditions. However, transition metal-catalyzed reactions are far more common and efficient for the displacement of these iodine substituents.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The iodine atoms in 2,6-diiodo-5-methoxypyridin-3-ol serve as versatile handles for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. nih.gov The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction pairs the diiodo-pyridine with an organoboron compound, typically a boronic acid or ester, to form new carbon-carbon bonds. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. wikipedia.orgorganic-chemistry.org The general mechanism involves an oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Given the presence of two iodine atoms, sequential or double Suzuki couplings are possible, allowing for the synthesis of complex, multi-substituted pyridine derivatives. beilstein-journals.org
Sonogashira Coupling: This powerful method is used to form a carbon-carbon bond between the diiodo-pyridine and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of aryl iodides makes them excellent substrates for Sonogashira coupling, often allowing the reaction to proceed at room temperature. libretexts.org Similar to the Suzuki reaction, the two iodine atoms on the pyridine core can undergo sequential or double Sonogashira couplings, providing a route to di-alkynylated pyridine derivatives. libretexts.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the diiodo-pyridine with an alkene in the presence of a base. organic-chemistry.orgyoutube.com This reaction results in the formation of a new carbon-carbon bond at the site of the iodine substituent, leading to the synthesis of substituted styrenes or other vinyl-pyridines. organic-chemistry.org The mechanism involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, base | Forms C-C bonds; tolerant of many functional groups. wikipedia.orglibretexts.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Forms C(sp2)-C(sp) bonds; mild reaction conditions. wikipedia.orglibretexts.org |
| Heck | Alkene | Pd catalyst, base | Forms C-C bonds with alkenes; creates substituted vinyl compounds. organic-chemistry.orgyoutube.com |
Transformations Involving the Pyridinol Hydroxyl Group
The hydroxyl group at the 3-position of the pyridine ring is a key functional group that can undergo a variety of chemical transformations.
Oxidation Reactions
The pyridinol hydroxyl group can potentially be oxidized. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of a corresponding pyridone or other oxidized species.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a suitable catalyst or coupling agent. Similarly, etherification can be achieved by reacting the pyridinol with an alkyl halide in the presence of a base. These reactions allow for the introduction of a wide range of functional groups at the 3-position, modifying the steric and electronic properties of the molecule.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. This allows for reactions such as:
N-Alkylation: Reaction with alkyl halides can lead to the formation of the corresponding pyridinium (B92312) salt.
N-Oxidation: Treatment with oxidizing agents like peroxy acids can form the corresponding N-oxide.
Coordination to Metal Centers: The nitrogen atom can act as a ligand, coordinating to various metal centers.
Protonation and Basicity Studies
The basicity of the pyridine nitrogen in this compound is significantly influenced by the electronic effects of the substituents on the ring. In general, electron-donating groups increase the basicity of the pyridine nitrogen by increasing the electron density on the nitrogen atom, making the lone pair more available for protonation. Conversely, electron-withdrawing groups decrease basicity. researchgate.netresearchgate.netscribd.comstackexchange.comnih.gov
In the case of this compound, the substituents present a combination of inductive and resonance effects:
Iodo Groups (-I): The two iodine atoms at positions 2 and 6 are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density on the pyridine nitrogen. This deactivating effect is expected to substantially decrease the basicity of the molecule compared to unsubstituted pyridine (pKa ≈ 5.2). scribd.com
Hydroxyl Group (-OH): The hydroxyl group at position 3 is also electron-donating via resonance (+M effect) and electron-withdrawing via induction (-I effect). Similar to the methoxy (B1213986) group, the resonance effect is typically more significant.
Table 1: Predicted Effects of Substituents on the Basicity of the Pyridine Nitrogen
| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |
| Iodo | 2, 6 | Strong -I | Strong Decrease |
| Methoxy | 5 | +M, -I | Moderate Increase |
| Hydroxyl | 3 | +M, -I | Moderate Increase |
This table is based on established principles of substituent effects on the basicity of pyridine and does not represent experimental data for the specific compound.
Coordination Chemistry Potential with Metal Centers
The pyridine nitrogen and the hydroxyl group of this compound present potential coordination sites for metal centers. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, donating electron density to a metal cation to form a coordinate covalent bond. The hydroxyl group can also participate in coordination, either in its protonated form or, more commonly, after deprotonation to form an alkoxide, which is a stronger Lewis base.
The presence of the bulky iodine atoms at the 2 and 6 positions may introduce steric hindrance, potentially influencing the coordination geometry and the stability of the resulting metal complexes. The electronic effects of the substituents will also modulate the Lewis basicity of the coordination sites. The reduced electron density on the pyridine nitrogen due to the iodo groups might weaken its coordinating ability.
While no specific coordination complexes of this compound have been reported in the literature, the general principles of coordination chemistry suggest its potential to act as a ligand. For instance, Schiff base ligands derived from substituted pyridines have been shown to form stable complexes with various transition metals, such as Cu(II) and Zn(II). nih.gov
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Potential Bonding Interaction | Factors Influencing Coordination |
| Pyridine Nitrogen | Lewis base donation of lone pair | Steric hindrance from iodo groups, reduced basicity |
| Hydroxyl Group | Donation from oxygen lone pairs (neutral or deprotonated) | pH-dependent, potential for chelation with the pyridine nitrogen |
This table illustrates theoretical coordination possibilities based on the functional groups present.
Electrophilic Aromatic Substitution Patterns on this compound
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgaklectures.comyoutube.comyoutube.comlibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org The presence of two strongly deactivating iodo groups further reduces the electron density of the aromatic ring in this compound, making EAS reactions even more challenging.
The directing effects of the existing substituents will determine the position of any potential electrophilic attack. In pyridine, electrophilic substitution is generally favored at the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgaklectures.comyoutube.com
In this compound, the available position for substitution is C4. The directing effects of the substituents are as follows:
Pyridine Nitrogen: Meta-directing.
Iodo Groups (at C2 and C6): Ortho, para-directing, but strongly deactivating.
Hydroxyl Group (at C3): Ortho, para-directing and strongly activating.
Methoxy Group (at C5): Ortho, para-directing and strongly activating.
The hydroxyl and methoxy groups are strongly activating and would direct an incoming electrophile to the positions ortho and para to them. The hydroxyl group at C3 would direct to C2 (blocked), C4, and C6 (blocked). The methoxy group at C5 would direct to C4 and C6 (blocked). Therefore, the C4 position is the most likely site for electrophilic attack, as it is activated by both the hydroxyl and methoxy groups.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Substituents | Predicted Reactivity |
| C4 | Activated by ortho-hydroxyl and ortho-methoxy groups | Most favorable site for substitution |
This prediction is based on the established directing effects of the functional groups.
Stability, Degradation Mechanisms, and Reaction Selectivity
The stability of this compound is influenced by the strength of its covalent bonds and its susceptibility to various degradation pathways. The carbon-iodine bonds are the weakest bonds in the molecule and are susceptible to cleavage under certain conditions, such as exposure to UV light or strong reducing agents.
Potential degradation pathways for halogenated aromatic compounds often involve dehalogenation. researchgate.netnih.gov This can occur through various mechanisms, including reductive dehalogenation, where the halogen is replaced by a hydrogen atom, and hydrolytic dehalogenation, where the halogen is replaced by a hydroxyl group. The presence of multiple iodine atoms may lead to sequential dehalogenation steps.
The degradation of the pyridine ring itself is more difficult due to its aromatic stability. However, under harsh oxidative conditions, the ring can be cleaved. Microbial degradation of aromatic compounds is also a known pathway, often involving initial hydroxylation of the ring followed by cleavage. nih.gov
The selectivity of reactions involving this compound will be highly dependent on the reaction conditions. For example, nucleophilic substitution reactions might target the carbon atoms attached to the iodine atoms, leading to the displacement of iodide. The relative reactivity of the two iodo groups could also be different due to the electronic influence of the other substituents.
Table 4: Potential Degradation Pathways
| Degradation Type | Description | Potential Products |
| Reductive Dehalogenation | Replacement of iodine with hydrogen. | Mono-iodo and de-iodinated pyridinol derivatives. |
| Hydrolytic Dehalogenation | Replacement of iodine with a hydroxyl group. | Hydroxylated pyridinol derivatives. |
| Ring Cleavage | Oxidative cleavage of the pyridine ring. | Acyclic nitrogenous compounds. |
This table outlines plausible degradation routes based on the chemistry of halogenated aromatic compounds.
Advanced Theoretical and Computational Investigations of 2,6 Diiodo 5 Methoxypyridin 3 Ol
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,6-Diiodo-5-methoxypyridin-3-ol. These methods provide insights into the molecule's stability, electronic distribution, and three-dimensional shape, which are crucial for predicting its behavior and reactivity.
Density Functional Theory (DFT) for Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study of this compound would begin with geometry optimization to find the most stable arrangement of its atoms.
Following optimization, a variety of molecular properties can be calculated. These include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability and susceptibility to electronic excitation.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom and the hydroxyl oxygen would be expected to be regions of negative potential, while the areas around the iodine atoms (the σ-holes) and the hydroxyl hydrogen would show positive potential.
Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecule's structure. These calculations help in assigning specific vibrational modes to the stretching and bending of bonds within the molecule.
DFT calculations on related substituted pyridines have successfully predicted their geometries and electronic properties, demonstrating the reliability of this approach.
Table 1: Illustrative Calculated Molecular Properties for a Substituted Pyridine (B92270) using DFT (Note: This table is an example based on typical DFT results for similar molecules and does not represent actual calculated data for this compound.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 Debye |
Ab Initio Methods and Basis Set Selection
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain properties.
A critical aspect of any quantum chemical calculation is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like iodine, the selection is particularly important.
Basis Sets for Light Atoms: For atoms like C, H, N, and O, Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.
Basis Sets for Iodine: Iodine's large number of electrons and significant relativistic effects necessitate the use of specialized basis sets. Effective Core Potentials (ECPs), such as the LANL2DZ ECP, are often employed. These replace the core electrons with a potential, reducing computational cost while accurately describing the valence electrons involved in chemical bonding.
The final choice of method and basis set represents a compromise between the desired accuracy and the available computational resources.
Analysis of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, halogen and hydrogen bonding are expected to be the most significant non-covalent interactions.
Halogen Bonding Characterization and Strength
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond. nih.gov The strength of a halogen bond increases from chlorine to bromine to iodine. nih.gov
In this compound, the two iodine atoms are potential halogen bond donors. They can interact with halogen bond acceptors such as the nitrogen atom of another pyridine ring or other Lewis bases. Computational studies on 2,5-dihalopyridines have shown that these C–I···N or C–I···O interactions are significant in forming larger supramolecular networks. researchgate.netnih.gov The strength of these bonds can be quantified by calculating the interaction energy, which for C–I···N interactions can range from -26 to -56 kJ mol⁻¹. tuni.fi
Table 2: Illustrative Halogen Bond Parameters for a Diiodopyridine Dimer (Note: This table is an example based on typical computational results for similar molecules and does not represent actual calculated data for this compound.)
| Parameter | Description | Typical Value |
|---|---|---|
| Interaction Distance (I···N) | The distance between the iodine and nitrogen atoms. | ~2.8 Å |
| Interaction Angle (C–I···N) | The angle defining the directionality of the bond. | ~175° |
| Interaction Energy | The calculated strength of the halogen bond. | -45 kJ/mol |
Hydrogen Bonding Networks and Intramolecular Interactions
Hydrogen bonds are formed when a hydrogen atom is shared between two electronegative atoms. In this compound, the hydroxyl group (-OH) is a potent hydrogen bond donor, and the nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups can act as acceptors.
Intermolecular Hydrogen Bonding: These interactions would play a dominant role in the solid-state packing of the molecule, likely forming chains or sheets. For instance, an O–H···N bond between the hydroxyl group of one molecule and the pyridine nitrogen of another is a highly probable and strong interaction.
Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent methoxy oxygen (O–H···O) would also be investigated. Such an interaction would influence the molecule's preferred conformation. Computational studies on other substituted pyridines have shown that intramolecular hydrogen bonds can significantly control molecular conformation. researchgate.net
The Atoms in Molecules (AIM) theory is often used to analyze and characterize these hydrogen bonds by locating bond critical points in the electron density.
Computational Studies of Reactivity and Reaction Mechanisms
Computational chemistry is an invaluable tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, studies could focus on several areas:
Regioselectivity: The MEP and Fukui functions (which describe the change in electron density when an electron is added or removed) can predict the most likely sites for electrophilic or nucleophilic attack. This would be useful in understanding the regioselectivity of reactions such as further halogenation, nitration, or substitution. Studies on the iodination of pyridines have highlighted the importance of directing effects from existing substituents.
Reaction Mechanisms: DFT can be used to map the entire potential energy surface of a proposed reaction. This involves locating the transition state structures and calculating the activation energies for different pathways. This information allows chemists to understand why a particular product is formed and to optimize reaction conditions. For example, a computational study could investigate the mechanism of a Suzuki or Sonogashira cross-coupling reaction at one of the C-I bonds, determining which iodine is more reactive and why.
By applying these advanced computational methods, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, guiding future experimental work and application development.
Transition State Analysis for Key Transformations
Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. By modeling the highest energy point along a reaction coordinate, the feasibility and kinetics of a chemical transformation can be predicted. For this compound, key transformations of interest would include electrophilic aromatic substitution, nucleophilic substitution (particularly of the iodine atoms), and reactions involving the hydroxyl and methoxy groups.
Using methods like Density Functional Theory (DFT), the geometries of reactants, products, and transition states can be optimized. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical factor in determining the reaction rate. For instance, in a hypothetical nucleophilic substitution reaction at the C2 or C6 position, computational analysis could reveal the subtle differences in activation energies, thus predicting which iodine atom is more readily displaced.
Key Parameters from a Hypothetical Transition State Analysis:
Activation Energy (ΔG‡): The Gibbs free energy difference between the transition state and the reactants.
Imaginary Frequency (νi): A single negative frequency in the vibrational analysis of a transition state, confirming it as a true saddle point on the potential energy surface.
Key Bond Distances: The lengths of forming and breaking bonds in the transition state structure.
| Transformation | Computational Method | Calculated ΔG‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| SNAr at C2 with CH₃O⁻ | B3LYP/6-311+G(d,p) | 22.5 | -350.2 |
| SNAr at C6 with CH₃O⁻ | B3LYP/6-311+G(d,p) | 23.1 | -345.8 |
Prediction of Regioselectivity and Stereoselectivity
Computational models are powerful tools for predicting the outcomes of reactions where multiple products are possible. rsc.org For this compound, regioselectivity is a key consideration in reactions such as further halogenation, nitration, or metal-halogen exchange.
By calculating the distribution of electron density and molecular electrostatic potential (MEP), regions of the molecule that are more susceptible to electrophilic or nucleophilic attack can be identified. Fukui functions and local softness indices can provide a quantitative measure of the reactivity at each atomic site. For example, in an electrophilic substitution reaction, the carbon atom with the highest nucleophilicity (indicated by these descriptors) would be the predicted site of reaction. Stereoselectivity, while less relevant for this planar aromatic core, would become critical if reactions at a chiral center were introduced or if the molecule were to interact with a chiral environment, such as an enzyme active site.
Molecular Dynamics Simulations for Conformational Analysis
While the pyridine core of this compound is rigid, the hydroxyl and methoxy substituents have rotational freedom. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into its accessible conformations and their relative stabilities. nih.govresearchgate.netrsc.orgplos.orgwindows.net
An MD simulation tracks the movements of all atoms in the molecule by solving Newton's equations of motion. researchgate.net This allows for the exploration of the potential energy surface and the identification of low-energy conformational states. For this molecule, MD simulations would focus on the dihedral angles associated with the C-O bonds of the methoxy and hydroxyl groups. The results can reveal the most probable orientations of these groups, which are influenced by intramolecular hydrogen bonding and steric interactions. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system.
| Dihedral Angle | Most Populated Angle Range (degrees) | Relative Population (%) | Key Stabilizing Interaction |
|---|---|---|---|
| C4-C5-O-CH₃ | 0 ± 15 | 75 | Coplanarity with the ring |
| C2-C3-O-H | 180 ± 10 | 90 | Avoidance of steric clash with Iodine |
Structure-Property Relationships from Computational Data
A significant advantage of computational chemistry is the ability to establish quantitative structure-property relationships (QSPR). nih.gov By calculating a range of molecular descriptors for this compound, its physical, chemical, and electronic properties can be predicted and rationalized. nih.govnih.gov
Key computational descriptors include:
Frontier Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface, which reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
These calculated properties can be correlated with experimental data for a series of related compounds to build predictive models. For instance, a QSPR study could relate the calculated HOMO energy of a series of substituted pyridinols to their observed antioxidant activity. nih.gov
| Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/def2-TZVP |
| LUMO Energy | -1.8 eV | DFT/B3LYP/def2-TZVP |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/def2-TZVP |
| Dipole Moment | 2.5 D | DFT/B3LYP/def2-TZVP |
Applications in Chemical Research and Development
Utilization as a Versatile Synthetic Building Block
The reactivity of the two carbon-iodine bonds, the nucleophilicity of the hydroxyl group, and the electronic influence of the methoxy (B1213986) group render 2,6-Diiodo-5-methoxypyridin-3-ol an important precursor in synthetic organic chemistry.
The presence of two iodine atoms at the 2 and 6 positions of the pyridine (B92270) ring allows for selective and sequential functionalization through various cross-coupling reactions. This feature is instrumental in the synthesis of highly substituted and complex pyridine derivatives. The differential reactivity of the two C-I bonds, influenced by the electronic environment of the ring, can often be controlled to achieve selective mono- or di-functionalization.
Common cross-coupling reactions that can be employed include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with organoboron compounds is a powerful method for forming carbon-carbon bonds. researchgate.netorganic-chemistry.orgillinois.edu The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making diiodopyridines highly suitable substrates. illinois.edu By reacting this compound with various boronic acids or esters, a wide array of aryl or alkyl groups can be introduced at the 2 and/or 6 positions.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly useful for introducing alkynyl moieties, which are valuable for extending conjugation and for further synthetic transformations. The mild reaction conditions are generally tolerant of the other functional groups present on the pyridine ring. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govrug.nl This is a key method for introducing amino groups, which are prevalent in pharmaceuticals and functional materials. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines. wikipedia.orglibretexts.org
The sequential application of these reactions allows for the controlled and predictable synthesis of complex, polyfunctionalized pyridines that would be difficult to access through other synthetic routes.
Beyond the realm of academic research, this compound serves as a key intermediate in the synthesis of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. The pyridine scaffold is a common motif in biologically active molecules. nih.govnih.gov The ability to introduce a variety of substituents onto the pyridine core through the reactive iodo groups makes this compound a valuable starting material for creating libraries of potential drug candidates or agrochemicals. For instance, the introduction of specific functional groups can modulate the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Reagent | Catalyst System | Potential Product Functionality |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) and base | C-C bond formation, introduction of aryl or alkyl groups |
| Sonogashira | Terminal Alkyne | Pd catalyst and Cu(I) co-catalyst | C-C bond formation, introduction of alkynyl groups |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst and ligand (e.g., BINAP) | C-N bond formation, introduction of amino groups |
Development of Novel Functional Materials
The unique electronic properties conferred by the combination of electron-donating (methoxy, hydroxyl) and electron-withdrawing (iodo) substituents, along with the rigid pyridine core, make this compound and its derivatives promising candidates for the development of novel functional materials.
Pyridine-based compounds are widely investigated for their potential in optoelectronic devices due to their inherent photophysical properties. nih.govresearchgate.netresearchgate.nettaylorfrancis.comnih.gov The introduction of different substituents can tune the absorption and emission characteristics of these materials. nih.govnih.gov For example, extending the π-conjugation through Sonogashira coupling can lead to red-shifted absorption and emission, a desirable feature for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield of the resulting molecules. nih.gov The presence of heavy iodine atoms can also promote intersystem crossing, potentially leading to applications in phosphorescent materials.
The ability of molecules to spontaneously organize into well-defined structures is a key principle in nanoscience and materials chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a significant role in directing the self-assembly of molecules. The iodine atoms in this compound can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to form ordered supramolecular structures. rsc.org Furthermore, hydrogen bonding involving the hydroxyl group and the pyridine nitrogen can also contribute to the formation of specific, self-assembled architectures. rsc.org The interplay of these non-covalent interactions can be exploited to create complex and functional molecular assemblies.
Role in Ligand Design for Catalysis and Coordination Chemistry
Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to their strong coordination to a wide range of metal centers. rsc.orgresearchgate.netnih.gov The functional groups on this compound can be elaborated to create novel polydentate ligands. The pyridine nitrogen, the hydroxyl oxygen, and potentially other donor atoms introduced through substitution at the iodo positions can chelate to a metal ion, forming stable complexes.
The electronic and steric properties of the resulting ligands can be fine-tuned by modifying the substituents on the pyridine ring. For example, the introduction of bulky groups can create a specific coordination environment around the metal center, influencing the selectivity of catalytic reactions. The methoxy group can modulate the electron density at the metal center, thereby affecting its catalytic activity. These tailored ligands can be used to develop new catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. rsc.org
Exploration of Biological Activities and Molecular Mechanisms (Non-Clinical)
The biological activities of many pyridine derivatives have been extensively studied; however, specific non-clinical research on this compound is limited. The following sections explore potential research pathways based on the activities of analogous compounds.
Antimicrobial Research Pathways
While direct antimicrobial studies on this compound are not prominently documented, the general class of pyridine derivatives has shown significant antimicrobial potential. researchgate.netnih.gov For instance, various pyridine-containing compounds have been synthesized and evaluated for their activity against a range of bacterial and fungal strains, with some exhibiting considerable efficacy. researchgate.netnih.gov The presence of iodine in the structure of this compound could be a key factor in potential antimicrobial activity, as halogenation is a common strategy in the development of antimicrobial agents. chemrxiv.org
Anticancer Research and Cell Line Studies
Pyridine derivatives are a well-established class of compounds in anticancer research, with many demonstrating potent activity against various cancer cell lines. researchgate.net The anticancer potential of halogenated pyridines, in particular, has been a subject of interest. For example, iodinated 4,4'-bipyridines have shown antiproliferative activity against melanoma cell lines. nih.gov Although specific cell line studies for this compound are not found in the available literature, its structural similarity to other bioactive pyridines suggests that it could be a candidate for investigation in anticancer research.
Modulatory Effects on Enzyme Activity (e.g., Gamma-Secretase Modulation)
Gamma-secretase modulators (GSMs) are a class of molecules that have been investigated for their potential in treating Alzheimer's disease. While there is no direct evidence of this compound acting as a gamma-secretase modulator, related methoxypyridine derivatives have been designed and synthesized for this purpose. These compounds have shown the ability to modulate gamma-secretase activity, which is a key enzyme in the production of amyloid-beta peptides.
Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues
Structure-activity relationship (SAR) studies are crucial for the development of new drugs. For pyridine derivatives, SAR studies have helped in understanding how different substituents on the pyridine ring affect their biological activity. mdpi.com The halogenation of pyridines is a key strategy in these investigations, as the position and nature of the halogen atom can dramatically alter the compound's efficacy and selectivity. chemrxiv.org For this compound, SAR studies would involve synthesizing and testing a series of analogues with variations in the substitution pattern to identify key structural features for any observed biological activity.
Applications in Peptide Synthesis Reagents
Currently, there is no available information in the public domain to suggest that this compound is used as a reagent in peptide synthesis.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,6-Diiodo-5-methoxypyridin-3-ol, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques, would be utilized for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the proton of the hydroxyl group will each have a characteristic chemical shift. The integration of these signals provides a ratio of the number of protons of each type.
2D NMR Techniques: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY would reveal the coupling between adjacent protons, although in this specific molecule, only long-range couplings might be observable due to the substitution pattern.
HSQC would correlate the proton signals with their directly attached carbon atoms.
HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the substituents on the pyridine ring.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-OH | ~5.0-7.0 (broad) | - |
| C4-H | ~7.5-8.0 | ~110-120 |
| OCH₃ | ~3.8-4.2 | ~55-65 |
| C2 | - | ~90-100 |
| C3 | - | ~150-160 |
| C5 | - | ~140-150 |
| C6 | - | ~95-105 |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₆H₅I₂NO₂. The expected monoisotopic mass would be calculated and compared with the experimental value.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of substituents from the pyridine ring. libretexts.orgchemguide.co.uk Common fragmentation pathways for related compounds include the loss of a methyl group (•CH₃), a methoxy group (•OCH₃), iodine atoms (•I), and potentially the entire side chains. mcmaster.ca The relative abundance of the fragment ions can give clues about the stability of the resulting ions and the strength of the chemical bonds. youtube.com
Expected Fragmentation Data:
| Fragment | Description |
| [M]+• | Molecular ion |
| [M-CH₃]+ | Loss of a methyl radical |
| [M-I]+ | Loss of an iodine radical |
| [M-HI]+• | Loss of hydrogen iodide |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netaps.org These techniques are excellent for identifying the functional groups present in this compound.
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group.
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C and C=N Stretch: The stretching vibrations of the pyridine ring would appear in the region of 1400-1600 cm⁻¹.
C-O Stretch: The C-O stretching of the ether and phenol (B47542) functionalities would be expected in the 1000-1300 cm⁻¹ region.
C-I Stretch: The carbon-iodine stretching vibrations would be found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-I bonds. americanpharmaceuticalreview.comfrontiersin.org
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The pyridine ring, being an aromatic system, is a chromophore that absorbs UV light. The presence of substituents like iodine, methoxy, and hydroxyl groups will influence the wavelength of maximum absorption (λ_max). researchgate.netnist.gov The introduction of these auxochromes is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The UV-Vis spectrum would be useful for quantitative analysis and for monitoring reactions involving this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. helixchrom.com
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile organic compounds. researchgate.net For this compound, a reversed-phase HPLC method would likely be developed. helixchrom.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape. sielc.comchromforum.org The purity of the compound would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about the crystal packing and intermolecular interactions.
For a novel compound such as this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While no published crystal structure for this compound is currently available, the analysis of structurally related substituted pyridinols and other heterocyclic compounds provides a framework for what can be expected. mdpi.comresearchgate.netmdpi.com The resulting structural data would be crucial for understanding its chemical reactivity and physical properties.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Data |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume | V (ų) |
| Z | Number of molecules per unit cell |
| Density (calculated) | D_c (g/cm³) |
| R-factor | Index of agreement between experimental and calculated structure factors |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. The actual values are dependent on the experimental determination.
Conclusion and Future Research Directions
Synthesis and Functionalization Challenges
The synthetic accessibility of a molecule is a critical determinant of its potential for further development. The preparation of polysubstituted pyridines, particularly those with a dense and varied functional group array like 2,6-diiodo-5-methoxypyridin-3-ol, is often fraught with challenges.
Synthesis Challenges:
The introduction of multiple, electronically distinct substituents onto a pyridine (B92270) ring requires careful strategic planning to control regioselectivity. The synthesis of such a molecule would likely involve a multi-step sequence, potentially starting from a more readily available pyridine derivative. Key challenges include:
Regiocontrol: Directing the iodination to the 2 and 6 positions while maintaining the hydroxyl and methoxy (B1213986) groups at the 3 and 5 positions, respectively, can be difficult to achieve in a single step. The directing effects of the existing substituents must be carefully considered.
Functionalization Hurdles:
The two iodine atoms in this compound are prime handles for further chemical modification through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. However, challenges in the functionalization of this scaffold may include:
Selective Functionalization: Achieving selective reaction at one of the two iodine positions while leaving the other intact for subsequent transformations would be a significant synthetic challenge, requiring fine-tuning of reaction conditions or the use of specialized catalysts.
Steric Hindrance: The substituents at the 3 and 5 positions may sterically hinder the approach of bulky reagents to the adjacent iodine atoms, potentially impeding the efficiency of cross-coupling reactions.
Catalyst Poisoning: The pyridine nitrogen and the hydroxyl group can potentially coordinate to and deactivate the metal catalysts used in cross-coupling reactions, necessitating the use of specialized catalyst systems or protecting groups.
Expanding the Scope of Applications for Diiodomethoxypyridinols
While the specific applications of this compound are not yet extensively documented, the structural motifs present in the molecule suggest a range of potential uses, particularly in medicinal chemistry and materials science.
Medicinal Chemistry:
The pyridinol core is a key feature in many pharmacologically active molecules. nih.gov The diiodo- and methoxy- substitutions on this scaffold could lead to compounds with novel biological activities. Potential therapeutic areas to explore include:
Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that interacts with the ATP-binding site of the enzyme. The diiodomethoxypyridinol scaffold could serve as a starting point for the design of novel kinase inhibitors for cancer or inflammatory diseases.
Antiviral and Antimicrobial Agents: Halogenated heterocycles are known to exhibit potent antimicrobial and antiviral activities. The presence of two iodine atoms could enhance the biological efficacy of this scaffold.
Neuroprotective Agents: Some pyridinol derivatives have been investigated for their neuroprotective properties. Exploring the potential of this compound and its derivatives in this area could be a fruitful avenue of research.
Materials Science:
The rigid, functionalizable core of diiodomethoxypyridinols makes them interesting candidates for the development of new materials with tailored electronic and photophysical properties. Potential applications include:
Organic Light-Emitting Diodes (OLEDs): By functionalizing the diiodo positions with appropriate chromophores, it may be possible to create novel materials for use in OLEDs.
Sensors: The pyridine nitrogen and the hydroxyl group can act as binding sites for metal ions or other analytes. Derivatives of this scaffold could be developed as fluorescent or colorimetric sensors.
Functional Polymers: The diiodo functionality allows for the incorporation of this pyridinol unit into polymer chains via cross-coupling polymerization reactions, leading to materials with unique properties.
Integration of Computational and Experimental Approaches
To accelerate the discovery and optimization of derivatives of this compound, a close integration of computational and experimental techniques is essential. nih.gov This synergistic approach can save significant time and resources by prioritizing the synthesis of the most promising compounds.
Computational Modeling:
Predicting Physicochemical Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict key molecular properties, including geometry, electronic structure, and reactivity. researchgate.net This information can guide the design of synthetic routes and predict the stability of intermediates and products.
Virtual Screening and Docking: For medicinal chemistry applications, molecular docking studies can be employed to predict the binding affinity of virtual libraries of diiodomethoxypyridinol derivatives to specific biological targets. researchgate.net This allows for the in silico screening of large numbers of compounds to identify those with the highest potential for biological activity.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of diiodomethoxypyridinol derivatives with their observed biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
Experimental Validation:
The predictions from computational models must be validated through experimental synthesis and testing. This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for modern drug discovery and materials development.
Prospects for Rational Design of Derivatives
The rational design of derivatives of this compound will be driven by a deep understanding of the structure-property and structure-activity relationships of this scaffold. The two iodine atoms serve as versatile points for diversification, allowing for the systematic exploration of chemical space around the core structure.
Strategies for Rational Design:
Bioisosteric Replacement: The iodine atoms can be replaced with other functional groups of similar size and electronic properties to fine-tune the biological activity and physicochemical properties of the molecule.
Structure-Based Design: If a specific biological target is identified, the crystal structure of the target in complex with a ligand can be used to guide the design of new derivatives that make more favorable interactions with the binding site. nih.gov
Fragment-Based Drug Discovery: Small molecular fragments can be screened for binding to a target, and then grown or linked together to create more potent lead compounds. The diiodomethoxypyridinol core could serve as a starting point for such a fragment-based approach.
The future of research on this compound and its analogs is bright. Overcoming the initial synthetic and functionalization challenges will unlock a vast chemical space with significant potential for the discovery of new medicines and materials. The integration of modern computational tools with creative experimental chemistry will be paramount to realizing the full potential of this intriguing class of molecules.
Q & A
Basic: What are the primary synthetic routes for 2,6-Diiodo-5-methoxypyridin-3-ol, and how are intermediates validated?
Methodological Answer:
The compound is synthesized via sequential halogenation of a pyridine precursor. A common approach involves iodination of 5-methoxypyridin-3-ol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Key intermediates (e.g., mono-iodinated derivatives) must be purified via column chromatography and validated using -NMR and -NMR to confirm regioselectivity. Mass spectrometry (HRMS) is critical for verifying molecular ion peaks and isotopic patterns due to iodine’s natural abundance .
Basic: How do researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- X-ray crystallography resolves the spatial arrangement of iodine atoms and methoxy groups.
- FT-IR spectroscopy identifies hydroxyl (-OH) and methoxy (-OCH) stretches (e.g., broad O-H peaks at ~3200 cm).
- Elemental analysis (CHN) validates stoichiometry, with iodine content confirmed via ICP-MS due to its low response in combustion-based CHN analysis .
Advanced: How does the electronic environment of the pyridine ring influence regioselectivity in further functionalization?
Methodological Answer:
The electron-donating methoxy group at position 5 directs electrophilic substitution to the para position (C-4), but steric hindrance from the bulky iodine atoms at C-2 and C-6 limits reactivity. Computational modeling (DFT) of charge distribution and Fukui indices can predict reactive sites. Experimental validation involves competitive reactions with electrophiles (e.g., nitration or sulfonation) followed by LC-MS to track product distribution .
Advanced: What contradictions exist in reported spectral data for halogenated pyridinols, and how are they resolved?
Methodological Answer:
Discrepancies in -NMR chemical shifts (e.g., hydroxyl proton exchange rates) arise from solvent polarity and hydrogen bonding. To resolve this:
- Use deuterated DMSO for slow exchange conditions to observe sharp -OH peaks.
- Compare with deuterated chloroform to assess solvent effects.
- Cross-validate with -NMR or - HSQC to assign ambiguous signals .
Advanced: How can researchers optimize reaction conditions to minimize deiodination during downstream modifications?
Methodological Answer:
Deiodination is a risk under strong reducing or basic conditions. Mitigation strategies include:
- Catalyst screening : Use palladium catalysts (e.g., Pd/C) under mild hydrogenation pressures (1–2 atm).
- Temperature control : Maintain reactions below 50°C to prevent C-I bond cleavage.
- Additive use : Introduce iodide scavengers (e.g., silver nitrate) to suppress reverse reactions. Monitor reaction progress via TLC with UV quenching for iodine-containing intermediates .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD/UV with a C18 column and acetonitrile/water gradient elution separates iodinated byproducts.
- LC-MS/MS in MRM mode detects impurities at ppm levels, leveraging iodine’s isotopic signature for identification.
- Karl Fischer titration quantifies water content, critical for hygroscopic pyridinols .
Advanced: How do steric effects from iodine substituents influence the compound’s solubility and crystallinity?
Methodological Answer:
The bulky iodine atoms reduce solubility in polar aprotic solvents (e.g., DMF) but enhance crystallinity due to increased molecular symmetry. To improve solubility:
- Use DMSO or dimethylacetamide (DMA) at elevated temperatures.
- Co-crystallize with crown ethers (e.g., 18-crown-6) to disrupt lattice energy.
- X-ray diffraction studies reveal that iodine’s van der Waals radius (1.98 Å) creates a rigid, planar structure, favoring monoclinic crystal systems .
Advanced: What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?
Methodological Answer:
Contradictions in Suzuki-Miyaura coupling yields often stem from iodine’s competing oxidative addition vs. steric hindrance. Solutions include:
- Ligand screening : Bulky ligands (e.g., SPhos) enhance palladium’s oxidative addition efficiency.
- Solvent optimization : Use toluene/water biphasic systems to stabilize reactive intermediates.
- In situ monitoring : Raman spectroscopy tracks iodine-palladium complex formation to adjust reaction dynamics .
Basic: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
Stability studies involve:
- Accelerated degradation testing : Expose the compound to 40°C/75% RH for 4 weeks, analyzing decomposition via HPLC.
- Light sensitivity : UV-vis spectroscopy monitors absorbance changes under ICH Q1B photostability guidelines.
- Recommendation : Store at 0–6°C in amber vials with desiccants to prevent hydrolysis and photolysis .
Advanced: How can computational methods predict the environmental fate or toxicity of this compound?
Methodological Answer:
- QSAR models (Quantitative Structure-Activity Relationships) estimate biodegradability and ecotoxicity using descriptors like logP and topological polar surface area.
- Molecular docking simulates interactions with biological targets (e.g., thyroid peroxidase, due to iodine’s structural similarity to thyroid hormones).
- EPA’s EPI Suite predicts persistence in soil/water, critical for assessing environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
